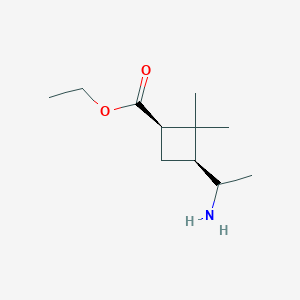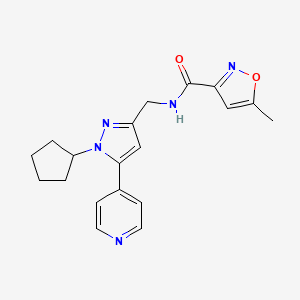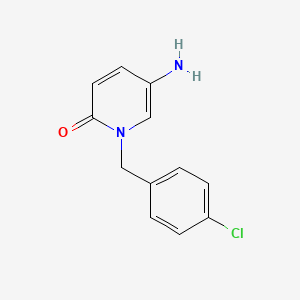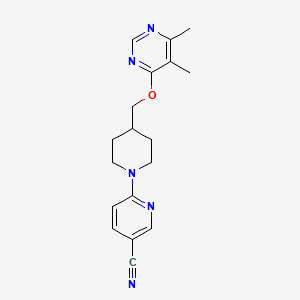
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, commonly known as ethyl cyclobutane carboxylate, is a cyclic amino acid derivative that has been studied for its potential applications in medicinal chemistry. This compound is of interest due to its unique structure and potential biological activity. In
Mécanisme D'action
The exact mechanism of action of ethyl cyclobutane carboxylate is still under investigation. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Additionally, it has been shown to inhibit the activity of DPP-4, which may contribute to its potential antidiabetic effects.
Biochemical and Physiological Effects:
Ethyl cyclobutane carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential antidiabetic effects through inhibition of DPP-4. Additionally, it has been shown to modulate the GABAergic system, which may contribute to its potential anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl cyclobutane carboxylate is its unique structure, which may confer specific biological activity. Additionally, it has been shown to exhibit a range of pharmacological effects, which may make it a useful tool for investigating various physiological processes. However, one limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on ethyl cyclobutane carboxylate. One area of interest is its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. It may also be of interest to investigate its potential as a modulator of the GABAergic system for the treatment of anxiety and other neurological disorders. Overall, ethyl cyclobutane carboxylate is a compound with unique properties and potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of ethyl cyclobutane carboxylate can be achieved through a multistep process involving the reaction of various starting materials. One common method involves the condensation of 2-methyl-2-butene-1,4-diol with ethyl glycinate hydrochloride in the presence of sodium hydroxide to form the corresponding cyclobutane carboxylic acid. This intermediate can then be converted to the desired ethyl ester through esterification with ethanol and sulfuric acid. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
Ethyl cyclobutane carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-14-10(13)9-6-8(7(2)12)11(9,3)4/h7-9H,5-6,12H2,1-4H3/t7?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDLWSYPINBOKS-ASODMVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)



![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)